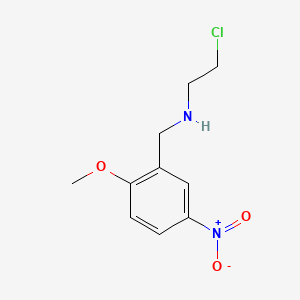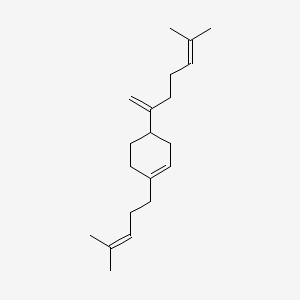![molecular formula C17H16N2O4 B13810867 2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid CAS No. 6947-71-3](/img/structure/B13810867.png)
2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid is a chemical compound with the molecular formula C₁₇H₁₆N₂O₄. It is known for its complex structure, which includes aromatic rings, amide groups, and a carboxylic acid group. This compound has various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid can be achieved through a one-pot method. This involves the reaction of 2-aminobenzoyl chloride with 2-aminobenzoic acid in the presence of a base. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(Acetylamino)benzoyl]amino]benzoic acid
- 2-[[2-(Butanoylamino)benzoyl]amino]benzoic acid
- 2-[[2-(Benzoylamino)benzoyl]amino]benzoic acid
Uniqueness
2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid is unique due to its specific structural features, such as the propanoylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
6947-71-3 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
2-[[2-(propanoylamino)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C17H16N2O4/c1-2-15(20)18-13-9-5-3-7-11(13)16(21)19-14-10-6-4-8-12(14)17(22)23/h3-10H,2H2,1H3,(H,18,20)(H,19,21)(H,22,23) |
InChI Key |
HATZUBANODUZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
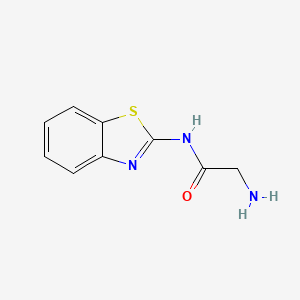

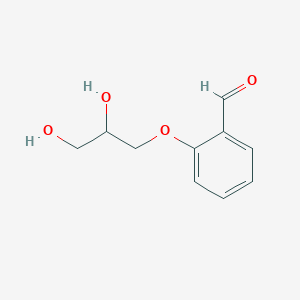

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-](/img/structure/B13810808.png)
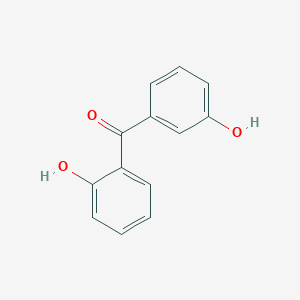
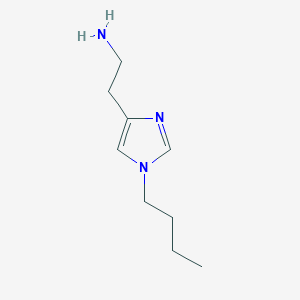

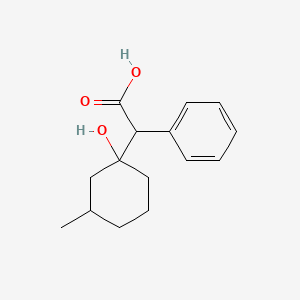
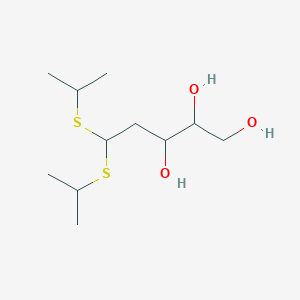
![Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13810865.png)
